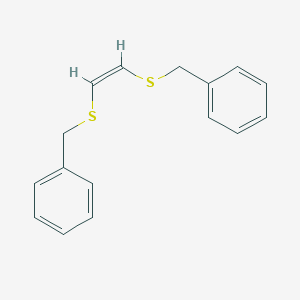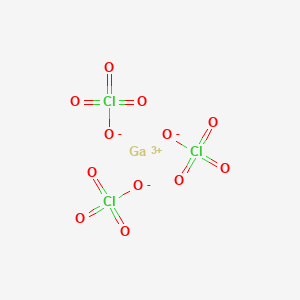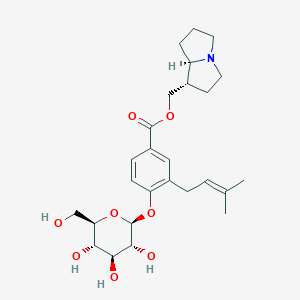
Malaxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malaxine is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a type of flavonoid, which is a group of naturally occurring compounds found in many plants, fruits, and vegetables. Flavonoids have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of Malaxine is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This compound has also been shown to possess anti-inflammatory properties, which can reduce inflammation in various tissues. In addition, this compound has been shown to possess anticancer properties, which can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Malaxine in lab experiments include its wide range of biological activities, its availability from natural sources, and its low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, its instability under certain conditions, and the lack of standardized methods for its extraction and purification.
Zukünftige Richtungen
There are several future directions for research on Malaxine. These include the identification of its molecular targets, the development of more efficient methods for its synthesis and purification, and the evaluation of its potential applications in various fields, including medicine, agriculture, and environmental science. In addition, the development of this compound-based drugs for the treatment of cancer and other diseases is an exciting area of research that holds great promise for the future.
Synthesemethoden
Malaxine can be synthesized from various natural sources, including fruits, vegetables, and medicinal plants. The most common method of synthesis involves the extraction of this compound from plant materials using solvents such as ethanol or methanol, followed by purification and isolation using chromatography techniques. Alternatively, this compound can also be synthesized chemically using various chemical reactions, including the condensation of resorcinol and benzaldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Malaxine has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In agriculture, this compound has been shown to possess insecticidal and antifungal properties, making it a potential candidate for crop protection. In environmental science, this compound has been shown to possess phytoremediation properties, making it a potential candidate for the removal of pollutants from contaminated soils.
Eigenschaften
CAS-Nummer |
19128-95-1 |
|---|---|
Molekularformel |
C26H37NO8 |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C26H37NO8/c1-15(2)5-6-16-12-17(25(32)33-14-18-9-11-27-10-3-4-19(18)27)7-8-20(16)34-26-24(31)23(30)22(29)21(13-28)35-26/h5,7-8,12,18-19,21-24,26,28-31H,3-4,6,9-11,13-14H2,1-2H3/t18-,19-,21-,22-,23+,24-,26-/m1/s1 |
InChI-Schlüssel |
SSZPQJWBUUXEHV-OKRFINCKSA-N |
Isomerische SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OC[C@H]2CCN3[C@@H]2CCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




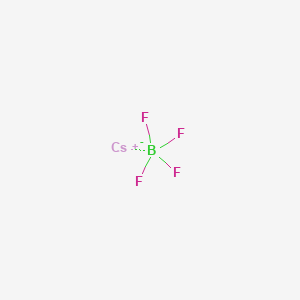
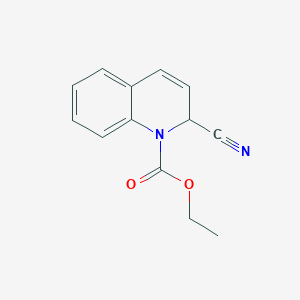
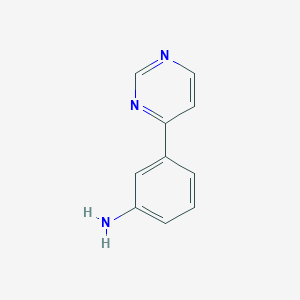
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)

![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)


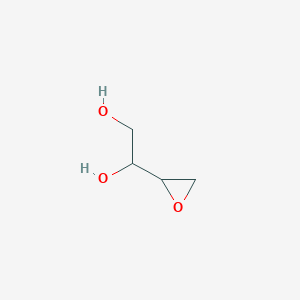
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)

